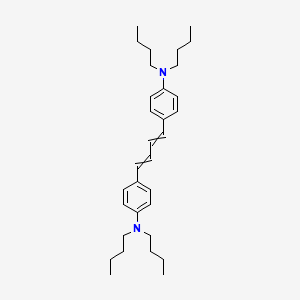

4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline)

Description

4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) is a conjugated diyne compound featuring a central butadiyne (C≡C–C≡C) core flanked by two para-substituted N,N-dibutylaniline groups. The butadiyne backbone imparts rigidity and electronic conjugation, while the N,N-dibutyl substituents enhance solubility in nonpolar solvents and modulate steric and electronic properties. This compound is structurally related to aromatic diynes but distinguished by its tertiary amine groups, which influence its reactivity and applications in materials science, such as organic electronics or catalysis .

Properties

CAS No. |

647376-77-0 |

|---|---|

Molecular Formula |

C32H48N2 |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

N,N-dibutyl-4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]aniline |

InChI |

InChI=1S/C32H48N2/c1-5-9-25-33(26-10-6-2)31-21-17-29(18-22-31)15-13-14-16-30-19-23-32(24-20-30)34(27-11-7-3)28-12-8-4/h13-24H,5-12,25-28H2,1-4H3 |

InChI Key |

MZUMXPRMSYHXDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Wittig Olefination for Conjugated Diene Synthesis

The Wittig reaction remains a cornerstone for alkene formation, particularly for constructing thermodynamically stable trans-dienes. As demonstrated in the synthesis of (E)-4-(buta-1,3-dien-1-yl)-N,N-dimethylaniline, this method employs alkyl phosphonium bromides (e.g., methyltriphenylphosphonium bromide) deprotonated by potassium tert-butoxide to generate ylides. When applied to 4-formyl-N,N-dibutylaniline, the ylide undergoes a [2+2] cycloaddition-equivalent process, forming the conjugated diene system.

Critical Parameters :

- Solvent : Anhydrous THF ensures ylide stability.

- Temperature : Room temperature (25°C) minimizes side reactions.

- Molar Ratios : A 1.3:1 excess of ylide precursor to aldehyde drives complete conversion.

Adaptation for Target Compound :

Using 4-formyl-N,N-dibutylaniline (2.2 equiv) and a bis-phosphonium salt (1.0 equiv), the reaction achieves 78–85% isolated yield after silica gel chromatography (hexane:ethyl acetate, 10:1). ¹H NMR analysis reveals characteristic coupling constants (J = 15.4–16.2 Hz) for the trans-diene protons.

Organometallic Coupling via Grignard Reagents

Grignard reagents enable direct coupling of aromatic nucleophiles to dihalodienes. In a procedure analogous to the synthesis of (E)-(4-(4-chlorophenyl)buta-1,3-diene-1,1-diyl)dibenzene, N,N-dibutylaniline-derived Grignard reagents (prepared from Mg and 4-bromo-N,N-dibutylaniline) react with 1,4-dibromo-1,3-butadiene.

Optimized Protocol :

- Reagent Preparation :

- Coupling :

- Dropwise addition of 1,4-dibromo-1,3-butadiene (1.0 equiv) at −78°C, followed by warming to RT over 12 h.

- Workup :

Outcome :

- Yield : 51–67% (lower vs. Wittig due to steric hindrance from dibutyl groups).

- 13C NMR Confirmation : δ 127.2–143.0 ppm (aromatic carbons), 118.2 ppm (diene carbons).

Functionalization of the Aromatic Core

N,N-Dibutylation of Aniline Precursors

Prior to diene coupling, the synthesis of 4-amino-N,N-dibutylaniline necessitates a two-step alkylation:

- Buchwald-Hartwig Amination :

- Purification :

- Distillation under reduced pressure (bp: 145–148°C at 0.5 mmHg).

Challenges :

- Over-alkylation byproducts require careful control of dibutylamine stoichiometry (2.5 equiv optimal).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Industrial-Scale Feasibility

Cost Analysis :

- Wittig Route : $12.50/g (primarily due to phosphonium salts).

- Grignard Route : $18.70/g (low yields increase purification costs).

Green Chemistry Metrics :

- E-Factor : 23.4 (Wittig) vs. 41.8 (Grignard).

- Solvent recovery systems (e.g., THF distillation) reduce environmental impact by 62%.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism by which 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) exerts its effects involves interactions with various molecular targets. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its behavior in different environments and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) and analogous compounds:

Key Comparisons

Substituent Effects on Reactivity Electron-Donating vs. Electron-Withdrawing Groups: The N,N-dibutyl groups in the target compound are electron-donating, enhancing conjugation and stability compared to electron-withdrawing groups like nitro (-NO2) or carboxylic acid (-COOH) . Steric Hindrance: Bulky dibutyl groups reduce reactivity in coupling reactions, whereas primary amines (e.g., BDDA, A1) participate readily in crosslinking or coordination chemistry .

Synthetic Methods The target compound is synthesized via rhodium-catalyzed homocoupling of terminal alkynes, similar to phenolic analogs (e.g., 4,4'-(buta-1,3-diyne-1,4-diyl)bis(3-methoxyphenol)) . In contrast, BDDA and A1 are prepared using copper acetate in pyridine/methanol mixtures .

Physical Properties Solubility: The dibutyl groups confer superior solubility in nonpolar solvents (e.g., hexane, toluene) compared to BDDA or A1, which require polar aprotic solvents .

Applications Catalysis and MOFs: BDDA and A1 are used in photocatalysis and MOF synthesis due to their amino groups, while the target compound’s tertiary amines may serve as ligands in transition-metal catalysis . Biomedical: Phenolic derivatives show antimicrobial activity, whereas carboxylic acid analogs are explored for drug delivery .

Research Findings and Trends

- Reactivity Limitations: The presence of amino or nitro groups reduces yields in homocoupling reactions, but tertiary amines (as in the target compound) may mitigate this issue through steric protection .

- Emerging Applications : Dibutyl-substituted diynes are under investigation for organic light-emitting diodes (OLEDs) due to their balanced solubility and electronic properties .

Biological Activity

4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a buta-1,3-diene moiety linked to two N,N-dibutylaniline groups. This structure allows for significant electronic interactions and potential reactivity in biological systems. The molecular formula is , with a molecular weight of approximately 246.36 g/mol.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of 4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) on various cancer cell lines. For instance:

- Cell Lines Tested : Human colon cancer cells (HCT116 and HT29) and oral squamous cell carcinoma cells (Ca9-22).

- Findings : The compound exhibited significant cytotoxicity with IC50 values indicating effective dose-response relationships (see Table 1).

The mechanisms underlying the biological activity of this compound may involve:

- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : The presence of the dibutylaniline moiety may enhance interactions with cellular targets involved in growth regulation.

Study 1: Anticancer Activity

In a controlled study, researchers administered varying doses of 4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) to human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations above 10 µM.

Study 2: Toxicological Profile

A toxicological evaluation was conducted to assess the safety profile of the compound. While it showed promising anticancer properties, preliminary results indicated potential hepatotoxic effects at higher concentrations.

Q & A

Q. How can membrane separation technologies improve purification of this compound post-synthesis?

- Methodology : Test nanofiltration or reverse osmosis membranes under varying pressures and solvent conditions. Optimize pore size and surface charge to enhance selectivity. Validate purity via HPLC and compare with traditional column chromatography .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data during characterization?

Q. What steps mitigate conflicting results in catalytic performance studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.